Trisodium uridine 5'-triphosphate dihydrate

Vue d'ensemble

Description

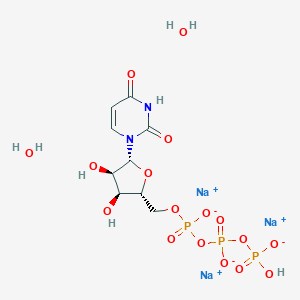

Trisodium uridine 5'-triphosphate dihydrate (UTP-Na3·2H2O) is a nucleotide triphosphate derivative critical in biochemical and pharmacological research. Its molecular formula is C₉H₁₂N₂Na₃O₁₅P₃·2H₂O, with a molecular weight of 586.12 g/mol (anhydrous basis: 550.09 g/mol) and CAS number 116295-90-0 . Structurally, it consists of a uridine moiety linked to three phosphate groups, stabilized by three sodium ions and two water molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trisodium uridine 5’-triphosphate dihydrate can be synthesized through enzymatic or chemical methods. The enzymatic synthesis involves the use of uridine kinase and nucleoside diphosphate kinase to phosphorylate uridine to uridine 5’-triphosphate. Chemical synthesis typically involves the phosphorylation of uridine using phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid in the presence of a base .

Industrial Production Methods: Industrial production of trisodium uridine 5’-triphosphate dihydrate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce uridine, which is then extracted and purified. The uridine is subsequently phosphorylated to produce uridine 5’-triphosphate, which is then converted to its trisodium salt form .

Analyse Des Réactions Chimiques

Types of Reactions: Trisodium uridine 5’-triphosphate dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form uridine diphosphate glucose.

Reduction: It can be reduced to uridine monophosphate.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents such as ammonia or amines are commonly used.

Major Products:

Oxidation: Uridine diphosphate glucose.

Reduction: Uridine monophosphate.

Substitution: Various uridine derivatives.

Applications De Recherche Scientifique

Trisodium uridine 5’-triphosphate dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of RNA and other nucleotides.

Biology: It serves as a signaling molecule and is involved in various cellular processes, including cell proliferation and differentiation.

Medicine: It is studied for its potential therapeutic effects in treating neurological disorders and enhancing tissue regeneration.

Mécanisme D'action

Trisodium uridine 5’-triphosphate dihydrate exerts its effects by acting as a signaling molecule that binds to P2Y receptors on the cell surface. This binding activates intracellular signaling pathways, leading to various cellular responses such as increased intracellular calcium levels, activation of protein kinases, and modulation of gene expression. These pathways are involved in processes such as cell proliferation, differentiation, and tissue regeneration .

Comparaison Avec Des Composés Similaires

Comparison with Similar Nucleotide Triphosphates

Nucleotide triphosphates (NTPs) share structural similarities but differ in their nucleobase (uracil, adenine, cytosine, or guanine), salt forms, and biological roles. Below is a detailed comparison of UTP-Na3·2H2O with ATP, CTP, and GTP in their trisodium or disodium salt forms.

Structural and Chemical Comparison

Notes on Variability:

- Hydration states (e.g., dihydrate vs. anhydrous) and salt forms (trisodium vs. disodium) significantly affect molecular weight and solubility .

- UTP and CTP are often used in RNA synthesis, while ATP and GTP are critical in energy transfer and protein synthesis, respectively .

UTP-Na3·2H2O :

- Purinergic Signaling : Activates P2Y₂ receptors in epithelial cells to regulate ion transport .

- Metabolism : Converted to cytidine triphosphate (CTP) in lipid biosynthesis .

- Therapeutic Potential: Thio-analogs (e.g., 2S-UTP) inhibit platelet aggregation via P2Y₁₂ receptor antagonism .

ATP (Adenosine Triphosphate) :

- Energy Currency : Primary energy carrier in cellular processes .

- Receptor Activation : Binds to P2X and P2Y receptors, influencing neurotransmission and inflammation .

- Research Use : Applied in studies of mitochondrial function and apoptosis .

CTP (Cytidine Triphosphate) :

- Lipid Synthesis : Essential for phosphatidylcholine production .

- RNA Synthesis : Substrate for RNA polymerase in cytidine incorporation .

GTP (Guanosine Triphosphate) :

- Protein Synthesis : Critical for tRNA binding in ribosomes .

- Signal Transduction : Regulates G-proteins in cellular signaling pathways .

Pharmacokinetic and Stability Considerations

- UTP Stability : Sensitive to enzymatic degradation (e.g., ectonucleotidases), necessitating modified analogs (e.g., UTPγS) for prolonged activity .

- Metabolic Pathways :

Industrial and Research Availability

Activité Biologique

Trisodium uridine 5'-triphosphate dihydrate (UTP) is a nucleotide that plays a crucial role in various biological processes, including energy metabolism, nucleotide synthesis, and signaling pathways. This article explores the biological activity of UTP, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of UTP

UTP is a nucleotide composed of uridine and three phosphate groups. It is involved in numerous cellular processes, including:

- Energy Transfer : UTP serves as a source of energy for various biochemical reactions.

- Nucleotide Synthesis : It is a precursor for RNA synthesis.

- Cell Signaling : UTP acts as a signaling molecule in various pathways.

UTP exerts its biological effects through several mechanisms:

- G Protein-Coupled Receptors (GPCRs) : UTP activates purinergic receptors (P2Y receptors), which are GPCRs that mediate various physiological responses, including inflammation and cell proliferation .

- Cytoskeletal Dynamics : It influences cytoskeletal organization, which is essential for cell shape and motility .

- Cell Cycle Regulation : UTP has been shown to affect cell cycle progression and apoptosis, indicating its role in cellular growth and death .

1. Anti-infection Properties

UTP has demonstrated potential as an anti-infective agent against various pathogens, including:

- Viruses : Studies indicate that UTP can inhibit the replication of viruses such as HIV and influenza by interfering with viral RNA synthesis .

- Bacteria : UTP has been shown to affect bacterial cell wall synthesis, making it a candidate for antibiotic development .

2. Neuronal Signaling

In the nervous system, UTP plays a role in neurotransmission. It modulates the release of neurotransmitters and influences neuronal excitability through purinergic signaling pathways .

3. Immunomodulation

UTP exhibits immunomodulatory effects by regulating the activity of immune cells. It can enhance or inhibit the production of cytokines, thereby influencing inflammatory responses .

Case Study 1: UTP in Viral Infections

A study investigated the efficacy of UTP against influenza virus infections in vitro. The results showed that UTP significantly reduced viral titers by inhibiting viral RNA synthesis. This suggests its potential as an antiviral therapeutic agent .

Case Study 2: UTP and Neuronal Health

Research on neuronal health demonstrated that UTP promotes the survival of neurons under stress conditions. By activating P2Y receptors, it enhances neuroprotection and reduces apoptosis in neuronal cultures exposed to neurotoxic agents .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of UTP:

- Cell Proliferation : UTP enhances the proliferation of certain stem cells through Wnt signaling pathways .

- Inflammation Modulation : It has been shown to modulate inflammatory responses in various models of disease, suggesting its therapeutic potential in inflammatory disorders .

- Mitochondrial Function : UTP's role in mitochondrial biogenesis has been explored, indicating its importance in energy metabolism and cellular respiration .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and handling trisodium uridine 5'-triphosphate dihydrate in biochemical experiments?

- Methodological Answer : Trisodium UTP dihydrate is typically dissolved in ultrapure water at concentrations up to 50 mg/mL, producing a clear to slightly hazy solution . For stability, store aliquots at −20°C in airtight containers to prevent hydrolysis . Avoid exposure to strong acids/alkalis or oxidizing agents, as these degrade the triphosphate moiety . When preparing stock solutions for receptor assays, use sterile buffers (e.g., Tris-HCl, pH 7.4) and verify purity via HPLC (>96% by UV absorbance at 262 nm) .

Q. How does trisodium UTP dihydrate function as a P2Y receptor agonist, and what experimental controls are essential?

- Methodological Answer : UTP activates P2Y2 receptors by binding to extracellular domains, inducing calcium flux via Gq-protein coupling. For in vitro assays (e.g., vascular or pancreatic cell models), use 10–100 µM UTP in calcium-free buffers to isolate receptor-specific responses . Include negative controls (e.g., suramin, a non-selective P2 antagonist) and parallel experiments with ATP to differentiate P2Y subtype selectivity . Measure intracellular Ca²⁺ using fluorescent indicators (e.g., Fluo-4 AM) with plate readers or confocal microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictory data on UTP-induced vascular responses (vasodilation vs. contraction) across tissue types?

- Methodological Answer : Tissue-specific responses arise from variations in P2Y receptor subtypes (e.g., P2Y2 vs. P2Y4) and downstream signaling pathways . To address contradictions:

- Experimental Design : Compare UTP effects in isolated vessels (e.g., rat aorta vs. mesenteric arteries) using myography.

- Pharmacological Profiling : Co-administer receptor-specific inhibitors (e.g., AR-C118925 for P2Y2) .

- Gene Knockdown : Use siRNA targeting P2Y subtypes in primary endothelial/smooth muscle cells .

- Data Normalization : Express responses as % KCl-induced contraction to account for baseline variability .

Q. What factors influence the stability of trisodium UTP dihydrate in long-term enzymatic assays, and how can degradation be minimized?

- Methodological Answer : Degradation is accelerated by phosphatases, divalent cations (e.g., Mg²⁺), and alkaline pH . Mitigation strategies include:

- Buffer Optimization : Use HEPES (pH 7.0–7.5) over Tris to reduce metal-catalyzed hydrolysis.

- Enzyme Inhibition : Add phosphatase inhibitors (e.g., sodium orthovanadate) to reaction mixtures .

- Real-Time Monitoring : Quantify UTP degradation via HPLC with UV detection (retention time ~8.2 min) or mass spectrometry .

- Cold Chain Maintenance : Perform assays on ice or using pre-chilled microplates to slow enzymatic activity .

Q. How can researchers design experiments to study synergistic effects between UTP and other nucleotides (e.g., ATP, GTP) in cellular signaling?

- Methodological Answer : Synergy studies require dose-matrix designs and pathway-specific readouts:

- Dose-Response Matrix : Test UTP/ATP combinations (e.g., 0–100 µM each) in pancreatic acinar cells to assess amylase secretion .

- Pathway Analysis : Use inhibitors for shared pathways (e.g., U73122 for phospholipase C) to identify convergence points .

- Data Analysis : Apply the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy) .

Q. What advanced techniques improve intracellular delivery of UTP in membrane-impermeant studies?

- Methodological Answer : For cytosolic delivery:

- Electroporation : Optimize voltage (e.g., 100–300 V) and pulse duration (5–10 ms) in adherent cell lines .

- Cationic Liposomes : Formulate UTP with DOTAP liposomes (1:3 molar ratio) and validate uptake via fluorescence tagging .

- Microinjection : Use glass capillaries (tip diameter <1 µm) for single-cell delivery in neuronal cultures .

Q. How do structural modifications of UTP (e.g., α,β-methylene-UTP) impact receptor binding kinetics and experimental outcomes?

- Methodological Answer : Modifications alter resistance to hydrolysis and receptor affinity:

- Synthesis : Compare trisodium UTP dihydrate with analogs (e.g., 2-thio-UTP) synthesized via phosphoramidite chemistry .

- Binding Assays : Perform radioligand displacement using [³²P]-UTP and membrane fractions expressing P2Y2 receptors .

- Functional Assays : Measure EC₅₀ shifts in calcium mobilization assays; α,β-methylene-UTP typically shows prolonged activity due to phosphatase resistance .

Propriétés

IUPAC Name |

trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O15P3.3Na.2H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;2*1H2/q;3*+1;;/p-3/t4-,6-,7-,8-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYVKLDQLQZXKH-GTIFRNKBSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2Na3O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116295-90-0 | |

| Record name | Trisodium uridine 5'-triphosphate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116295900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRISODIUM URIDINE 5'-TRIPHOSPHATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05161190OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.